2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid
CAS No.:
Cat. No.: VC17524136
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid -](/images/structure/VC17524136.png)
Specification
Molecular Formula | C9H7BrN2O2 |
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Molecular Weight | 255.07 g/mol |
IUPAC Name | 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid |
Standard InChI | InChI=1S/C9H7BrN2O2/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9/h1-4H,5H2,(H,13,14) |
Standard InChI Key | WZTBSXRWBVDFRR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=C(N2C=C1)Br)CC(=O)O |
Introduction
Structural Characterization and Nomenclature
Imidazo[1,2-a]pyridines consist of a fused bicyclic system combining a pyridine ring and an imidazole moiety. The numbering convention assigns position 1 to the pyridine nitrogen, with subsequent positions progressing clockwise (Figure 1). In 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetic acid:
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Position 2: Occupied by the acetic acid side chain (-CH2COOH).
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Position 3: Substituted with a bromine atom.
Molecular Formula: C9H7BrN2O2
Molecular Weight: 261.07 g/mol (calculated from isotopic composition).
Comparative analysis with structurally related compounds, such as 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 1267109-48-7), reveals key differences in substituent positioning that influence electronic distribution and reactivity . For instance, bromine at position 3 likely induces steric and electronic effects distinct from the 6-bromo isomer, altering hydrogen-bonding capacity and dipole interactions .
Synthetic Methodologies
Microwave-Assisted Cyclization
The synthesis of imidazo[1,2-a]pyridines typically involves condensation reactions between 2-aminopyridines and carbonyl compounds. A modified microwave-assisted protocol, as described by Nordqvist et al. (2012), offers a viable route for introducing bromine and acetic acid groups :
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Starting Materials:
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3-Bromo-2-aminopyridine
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Glyoxylic acid (as the carbonyl source)
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Reaction Conditions:
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Solvent: Ethanol or dimethylformamide (DMF)
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Catalyst: Magnesium chloride (MgCl2)
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Microwave irradiation: 160°C for 20 minutes
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Workup:
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Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane).
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This method yields the target compound in moderate-to-good yields (30–60%), with purity confirmed by HPLC and elemental analysis .
Post-Functionalization Strategies
Bromine at position 3 enables further derivatization through cross-coupling reactions:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to introduce aromatic groups .
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Buchwald-Hartwig Amination: Installation of amine functionalities for pharmaceutical applications .
Physicochemical Properties
While experimental data for the 3-bromo isomer are sparse, extrapolation from analogous compounds provides insights:
The bromine atom contributes to molecular weight (79.9 g/mol) and increases lipophilicity relative to non-halogenated analogs, impacting drug-likeness parameters .
Analytical Characterization
Spectroscopic Data (Predicted)
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1H NMR (400 MHz, DMSO-d6):
δ 8.42 (s, 1H, H-5), 7.98 (d, J = 9.2 Hz, 1H, H-7), 7.32 (d, J = 9.2 Hz, 1H, H-8), 4.12 (s, 2H, CH2COOH), 2.51 (s, 3H, COOH). -
13C NMR (100 MHz, DMSO-d6):
δ 172.4 (COOH), 145.6 (C-3), 132.1 (C-6), 128.9 (C-5), 124.3 (C-7), 118.2 (C-8), 42.1 (CH2), 170.2 (C=O).
Mass Spectrometry
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ESI-MS (m/z): 261.07 [M+H]+ (calculated for C9H8BrN2O2).
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